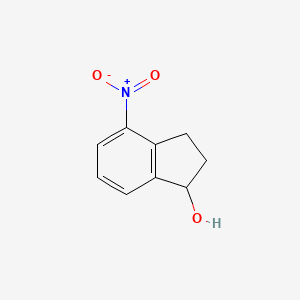

4-Nitro-2,3-dihydro-1H-inden-1-OL

Übersicht

Beschreibung

4-Nitro-2,3-dihydro-1H-inden-1-OL is a chemical compound with the CAS Number: 56124-60-8 . It has a molecular weight of 179.18 and its IUPAC name is 4-nitro-1-indanol . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .

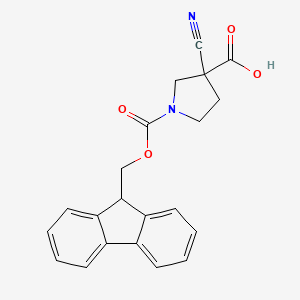

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H9NO3 . The InChI code for this compound is 1S/C9H9NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9,11H,4-5H2 .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 179.18 and is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure Studies

4-Nitro-2,3-dihydro-1H-inden-1-OL and its derivatives play a significant role in the field of organic chemistry, particularly in synthesis and structural analysis. Volkov et al. (2007) explored the synthesis and molecular structure of related compounds, emphasizing the importance of these derivatives in understanding molecular interactions and structures, as revealed through X-ray structural analysis (Volkov et al., 2007).

Catalysis and Chemical Reactions

The compound has applications in catalysis and chemical reactions. For instance, Mohammadi et al. (2017) demonstrated the use of 4-Nitro-2,3-dihydrospiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,3′-indoline]-2′,6(1H)-dione derivatives in a one-pot, four-component synthesis process, highlighting the compound's role in facilitating complex chemical reactions (Mohammadi et al., 2017).

Antioxidant and Anticancer Activity

Research by Chandrasekhar et al. (2020) indicates the potential of this compound derivatives in medical applications, particularly in antioxidant and anticancer activities. They synthesized a series of compounds and evaluated their efficacy in radical scavenging assays, showing promise in therapeutic applications (Chandrasekhar et al., 2020).

Nanocatalysis and Environmental Applications

The reduction of nitro compounds is an essential process in environmental chemistry. Nasrollahzadeh et al. (2020) discussed the use of graphene-based catalysts for the reduction of nitro compounds, including derivatives of this compound. This research highlights the compound's relevance in developing environmentally friendly catalysts (Nasrollahzadeh et al., 2020).

Molecular Electronic Devices

The compound's derivatives have been studied for their potential in molecular electronic devices. Chen et al. (1999) utilized a molecule containing a similar nitroamine redox center in an electronic device, demonstrating its potential in creating devices with high on-off ratios and negative differential resistance (Chen et al., 1999).

Magnetic Properties in Molecular Materials

The study of magnetic properties in molecular materials involving nitronyl nitroxide radicals, which are related to this compound, has been a subject of interest. Research by Zakrassov et al. (2003) delved into the crystal structures and magnetic properties of these radicals, contributing to our understanding of high-dimensional molecular magnetic materials (Zakrassov et al., 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-nitro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9,11H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMRRYRIKGREQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2652231.png)

![3-(4-ethoxyphenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2652232.png)

![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2652233.png)

![2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2652235.png)

![2,6-difluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2652240.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-methoxynicotinamide](/img/structure/B2652241.png)

![3-[(2-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2652248.png)

![N~1~-(3-methoxyphenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2652249.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2652251.png)